molecular formula C7H11NO2 B3284853 Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 792136-23-3

Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B3284853
CAS No.: 792136-23-3
M. Wt: 141.17 g/mol
InChI Key: YJBXHMHSOCHRLV-UHFFFAOYSA-N
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Description

Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate is a heterocyclic organic compound with the molecular formula C7H11NO2 It is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with an ester in the presence of a catalyst can yield the desired tetrahydropyridine derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various tetrahydropyridine derivatives .

Scientific Research Applications

Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-2-4-8-5-3-6/h2,8H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBXHMHSOCHRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate
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Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate
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Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate
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Reactant of Route 6
Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate

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